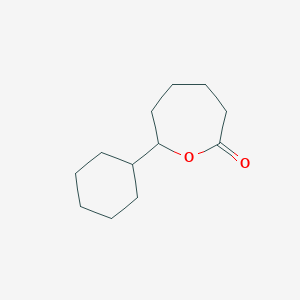
7-Cyclohexyloxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cyclohexyloxepan-2-one is an organic compound with the molecular formula C12H22O2 It is a member of the oxepane family, characterized by a seven-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclohexyloxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexanol with an appropriate oxidizing agent to form the corresponding cyclohexanone, followed by cyclization with an appropriate reagent to form the oxepane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and cyclization processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions: 7-Cyclohexyloxepan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products:
Oxidation: Formation of cyclohexanone or carboxylic acids.
Reduction: Formation of cyclohexanol or cyclohexane.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
7-Cyclohexyloxepan-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Cyclohexyloxepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Modulating enzyme activity and influencing biochemical pathways.
Interaction with Receptors: Affecting signal transduction and cellular responses.
Alteration of Membrane Properties: Influencing membrane fluidity and permeability.
Comparación Con Compuestos Similares
Cyclohexanone: A six-membered ring ketone with similar reactivity.
Cyclohexanol: A six-membered ring alcohol with similar reduction and oxidation properties.
Oxepane: A seven-membered ring ether with similar structural features.
Uniqueness: 7-Cyclohexyloxepan-2-one stands out due to its unique combination of a cyclohexyl group and an oxepane ring, providing distinct chemical and physical properties
Propiedades
Número CAS |
34680-84-7 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
7-cyclohexyloxepan-2-one |
InChI |
InChI=1S/C12H20O2/c13-12-9-5-4-8-11(14-12)10-6-2-1-3-7-10/h10-11H,1-9H2 |
Clave InChI |
ZAEADNDUWIXMBH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2CCCCC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
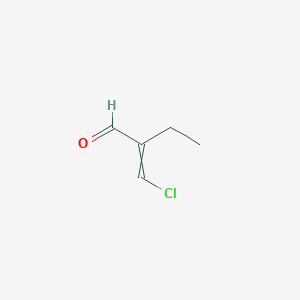
![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)
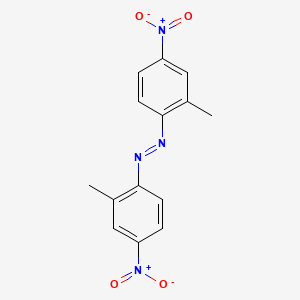
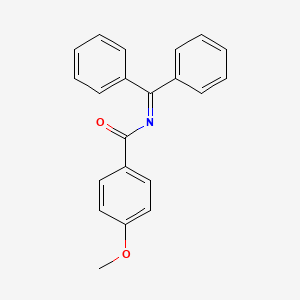
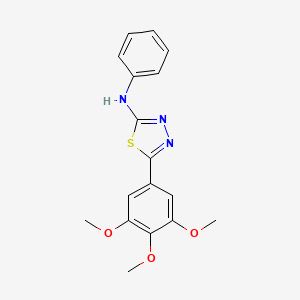
![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)
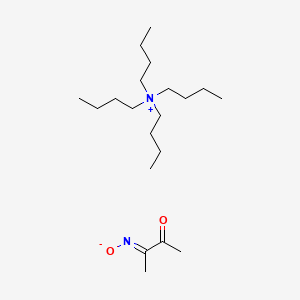
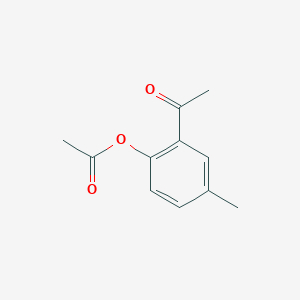

![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
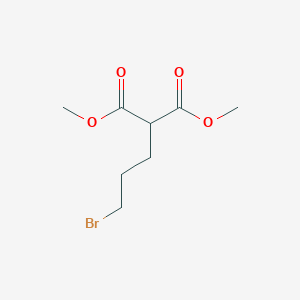
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
